Cas no 1340281-94-8 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid)

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid is a specialized organic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, coupled with an ethylamino side chain and a carboxylic acid functionality. This structure imparts versatility in coordination chemistry and potential applications in medicinal or agrochemical research. The presence of both nitrogen-containing heterocycles and a carboxyl group enhances its ability to act as a ligand or intermediate in synthetic pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable for targeted chemical studies. The compound’s stability and functional group compatibility further support its utility in advanced research applications.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid structure
1340281-94-8 structure
商品名:4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
CAS番号:1340281-94-8
MF:C11H19N3O2
メガワット:225.287462472916
CID:6404485
PubChem ID:63040118

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
    • AKOS012339566
    • EN300-1140337
    • 1340281-94-8
    • インチ: 1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-9(3)7-8(2)13-14/h7,10,12H,4-6H2,1-3H3,(H,15,16)
    • InChIKey: OBSIKANIKNHMIY-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CCN1C(C)=CC(C)=N1)NCC)=O

計算された属性

  • せいみつぶんしりょう: 225.147726857g/mol
  • どういたいしつりょう: 225.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140337-0.5g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1140337-2.5g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1140337-1g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
1g
$842.0 2023-10-26
Enamine
EN300-1140337-0.25g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1140337-1.0g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8
1g
$0.0 2023-06-09
Enamine
EN300-1140337-0.05g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1140337-0.1g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1140337-10g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1140337-5g
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid
1340281-94-8 95%
5g
$2443.0 2023-10-26

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid 関連文献

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acidに関する追加情報

4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Ethylamino)Butanoic Acid: A Comprehensive Overview

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid, also known by its CAS number 1340281-94-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural features and potential applications in drug development. In this article, we will delve into the properties, synthesis, and biological activities of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The chemical structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5. The pyrazole moiety is connected to a butanoic acid backbone via an ethylamino group at position 2. This arrangement imparts the molecule with both acidic and basic functionalities, making it versatile for various chemical reactions and biological interactions.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. The presence of the pyrazole ring in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid contributes to its potential as a bioisostere or a scaffold for drug design. Researchers have explored the ability of this compound to act as a template for developing inhibitors of key enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by functionalization to introduce the ethylamino and butanoic acid groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound.

In terms of biological activity, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid has shown promise in preclinical studies as a modulator of cellular signaling pathways. For instance, research published in 2023 demonstrated its ability to inhibit the activity of certain kinases involved in tumor growth and metastasis. Additionally, studies have explored its potential as an anti-inflammatory agent by targeting key inflammatory mediators.

The pharmacokinetic properties of this compound are also under investigation. Early data suggest that it exhibits moderate solubility and permeability, which are critical factors for its absorption and distribution within the body. Researchers are currently optimizing its bioavailability through structural modifications aimed at improving its stability and reducing potential toxicity.

In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid, with its unique chemical structure and promising biological activities, represents a valuable lead compound for further exploration in drug discovery. As research continues to uncover its full potential, this molecule may pave the way for innovative therapeutic strategies across various disease areas.

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